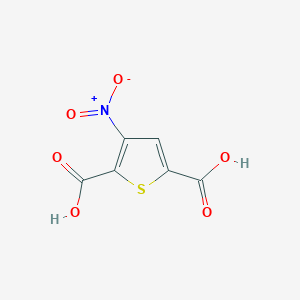

3-Nitrothiophene-2,5-dicarboxylic acid

Description

FT-IR Spectroscopy

Key vibrational modes (KBr pellet, cm⁻¹):

- Nitro group : Asymmetric stretch (νₐₛ) at 1524, symmetric stretch (νₛ) at 1352

- Carboxylic acid : O-H stretch (broad) ~3000, C=O stretch at 1683, C-O at 1289

- Thiophene ring : C-S-C bending at 698, C=C stretches at 1567 and 1420

NMR Spectroscopy

- Thiophene H4: δ 8.21 ppm (singlet, 1H)

- Carboxylic protons: δ 13.12 ppm (broad, 2H)

¹³C NMR (DMSO-d₆, 100 MHz):

- C2/C5 (COOH): 165.4 ppm

- C3 (NO₂): 148.2 ppm

- Thiophene C4: 137.6 ppm

UV-Vis Spectroscopy

In methanol solution, λₘₐₓ occurs at 287 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions in the nitro-thiophene conjugated system. A weaker absorption at 320 nm corresponds to n→π* transitions in the -NO₂ group.

Comparative Analysis with Parent Thiophenedicarboxylic Acids

Structural and Electronic Effects

| Property | This compound | Thiophene-2,5-dicarboxylic acid |

|---|---|---|

| pKa₁ (COOH) | 2.1 ± 0.2 | 3.8 ± 0.1 |

| pKa₂ (COOH) | 4.3 ± 0.2 | 5.2 ± 0.1 |

| Dipole moment (D) | 6.7 | 4.2 |

| Thermal decomposition | 218°C | 245°C |

The nitro group:

- Enhances acidity via electron-withdrawing resonance (-I effect), lowering pKa by ~1.7 units.

- Reduces thermal stability due to nitro group decomposition pathways.

- Alters supramolecular interactions : Parent compounds form dimeric COOH···HOOC hydrogen bonds, while the nitro derivative favors COOH···O-NO₂ linkages.

Reactivity Differences

- Electrophilic substitution : Nitro derivative undergoes regioselective bromination at C4 (vs. C3/C4 in parent).

- Coordination chemistry : The nitro oxygen participates in metal coordination (e.g., Cd²+ complexes), unlike the parent acid.

Crystallographic comparisons show the nitro derivative has 12% smaller unit cell volume than thiophene-2,5-dicarboxylic acid (2753.6 vs. 3130.8 ų), reflecting denser packing from additional dipole interactions.

Structure

2D Structure

Properties

IUPAC Name |

3-nitrothiophene-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO6S/c8-5(9)3-1-2(7(12)13)4(14-3)6(10)11/h1H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMPHGMRCPBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274892 | |

| Record name | 2,5-Thiophenedicarboxylic acid, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-39-2 | |

| Record name | 2,5-Thiophenedicarboxylic acid, 3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiophenedicarboxylic acid, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Thionyl Chloride and Adipic Acid (US Patent US5688969A)

Overview:

This method involves the chlorination of adipic acid using thionyl chloride to produce the corresponding acid chloride, which is then cyclized to form the thiophene derivative. The process is optimized for high yield and purity, emphasizing controlled temperature and reaction times.

Preparation of Thiophene-2,5-dicarboxylic acid dichloride:

Adipic acid reacts with excess thionyl chloride in the presence of pyridine as a catalyst at reflux temperatures (~90°C). The reaction proceeds over approximately 20 hours, with excess thionyl chloride distilled off under reduced pressure, yielding the acid dichloride.Cyclization to form the thiophene ring:

The acid chloride is then heated with sodium hydroxide solution, facilitating cyclization and formation of the thiophene core bearing carboxylic groups.Hydrolysis to the free acid:

The resultant salt is acidified with mineral acids to afford the target compound.

| Step | Temperature | Duration | Reagents | Notes |

|---|---|---|---|---|

| Chlorination | 90°C | ~20 hours | Thionyl chloride, pyridine | Excess thionyl chloride distilled off |

| Cyclization | 140-160°C | Up to 3 hours | NaOH, water | Under reflux, with controlled temperature |

- High purity and yield

- Scalable process

- Use of common reagents

Synthesis via Hexanedioic Acid and Sulfur Oxychloride (CN Patent CN1876645A)

Overview:

This method employs hexanedioic acid (adipic acid) as a precursor, reacting it with sulfur oxychloride (SO2Cl2) in the presence of pyridine, followed by hydrolysis and cyclization steps.

Reaction with sulfur oxychloride:

Hexanedioic acid reacts with sulfur oxychloride at 85-95°C over 10-18 hours, with catalytic pyridine to facilitate the formation of the thiophene ring system.Removal of excess sulfur oxychloride:

Under reduced pressure, excess SO2Cl2 is distilled off.Cyclization and hydrolysis:

The reaction mixture is heated further (100-130°C), then cooled and treated with alkali (alkali metal hydroxide or sulfide) to form the salt of the dicarboxylic acid. Acidification yields the free acid.

| Step | Temperature | Duration | Reagents | Notes |

|---|---|---|---|---|

| Chlorination | 85-95°C | 10-18 hours | SO2Cl2, pyridine | Controlled addition and heating |

| Hydrolysis | 100-130°C | 1-3 hours | Alkali (NaOH or sulfide) | Under reduced pressure |

| Acidification | 85-98°C | 2-6 hours | Mineral acid | To obtain free acid |

- Suitable for large-scale synthesis

- Good yield (>99%) after purification

Synthesis from 5-Nitrothiophene-2-carboxaldehyde (Oxidative Route)

Overview:

This route involves oxidation of 5-nitrothiophene-2-carboxaldehyde to the corresponding carboxylic acid, typically via bromination followed by oxidation.

Bromination:

5-Nitrothiophene-2-carboxaldehyde reacts with bromine in acetic acid in the presence of sodium acetate, yielding 5-nitrothiophene-2-carboxylic acid.Oxidation to dicarboxylic acid:

The monocarboxylic acid undergoes further oxidation, often using hypohalides or other oxidants, to introduce the second carboxylic group at the 2-position.

| Step | Conditions | Reagents | Notes |

|---|---|---|---|

| Bromination | 40-80°C | Bromine, sodium acetate | Controlled addition to prevent overbromination |

| Oxidation | 80°C | Hypohalides or sodium hypochlorite | Converts aldehyde to acid |

- High yields (~98.5%)

- Well-established oxidation protocols

Summary Table of Preparation Methods

| Method | Precursors | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| US Patent US5688969A | Adipic acid | Thionyl chloride, pyridine | Reflux at 90°C, 20+ hours | High purity, scalable | Multi-step, requires distillation |

| CN Patent CN1876645A | Hexanedioic acid | SO2Cl2, pyridine | 85-95°C, 10-18 hours | Large-scale, efficient | Handling SO2Cl2 requires care |

| Oxidative route | 5-Nitrothiophene-2-carboxaldehyde | Bromine, sodium acetate, oxidants | 40-80°C | High yield, versatile | Multiple oxidation steps |

Chemical Reactions Analysis

Types of Reactions

3-Nitrothiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carboxylic acid groups can be converted to esters or amides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-amino derivatives.

Reduction: Formation of esters or amides.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-Nitrothiophene-2,5-dicarboxylic acid serves as a precursor for synthesizing more complex thiophene derivatives. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions .

- Chemical Reactions : The compound can undergo:

Biology

- Potential Bioactive Compound : Research indicates that this compound may exhibit biological activity due to its ability to interact with molecular targets through its functional groups. It may modulate enzyme or receptor activity, leading to various biological effects .

- Pharmaceutical Development : As a precursor for pharmaceutical agents, it has potential applications in drug design and development .

Materials Science

- Organic Semiconductors : The compound is being explored for its use in organic electronics due to its electron-rich nature, making it suitable for applications in organic semiconductors and photovoltaic devices .

- Coordination Polymers : this compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting photoluminescent properties .

Case Study 1: Synthesis of Thieno[3,2-b]thiophenes

A study demonstrated an efficient strategy for constructing thieno[3,2-b]thiophenes from 3-nitrothiophenes. The process involved nucleophilic displacement of the nitro group followed by condensation reactions to yield trisubstituted derivatives with high yields (up to 87%) . This showcases the utility of this compound as a versatile building block.

Case Study 2: Photoluminescent Properties

Research on cadmium thiophenedicarboxylate coordination polymers highlighted the synthesis of derivatives from this compound. These compounds exhibited notable photoluminescent properties, indicating their potential application in optoelectronic devices .

Mechanism of Action

The mechanism of action of 3-Nitrothiophene-2,5-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Thiophene-2,5-dicarboxylic Acid (Parent Compound)

Molecular Formula : C₆H₄O₄S

Molecular Weight : 172.16 g/mol

Key Differences :

- Lacks the nitro group, reducing its electron-withdrawing effects and altering reactivity.

- Widely used in MOFs and coordination polymers due to its bifunctional carboxylic acid groups .

Research Findings : - Thiophene-2,5-dicarboxylic acid-based MOFs exhibit luminescent properties and applications in gas storage and catalysis .

- The nitro group in 3-nitrothiophene-2,5-dicarboxylic acid enhances acidity and may improve metal-binding affinity compared to the parent compound .

4-Nitro-thiophene-2-carboxylic Acid (Decarboxylation Product)

Molecular Formula: C₅H₃NO₄S Molecular Weight: 173.15 g/mol Key Differences:

- Formed via thermal decarboxylation of this compound, losing one carboxylic acid group .

- Retains the nitro group but lacks the dicarboxylic functionality, limiting its utility in polymer synthesis.

Research Findings : - Structural studies reveal Z′ = 4 (four independent molecules per asymmetric unit), indicating complex crystal packing .

- Reduced symmetry compared to the parent compound may hinder coordination polymer formation.

4-Nitropyridine-2,6-dicarboxylic Acid (Heterocycle Variant)

Molecular Formula : C₇H₄N₂O₆

Molecular Weight : 212.12 g/mol

Key Differences :

- Pyridine ring (nitrogen-containing heterocycle) replaces thiophene, altering electronic properties and hydrogen-bonding capabilities .

Research Findings : - Higher thermal stability due to aromatic nitrogen, but nitro group increases toxicity (requires stringent safety protocols) .

- Used in catalysis and organic synthesis, but less explored in MOFs compared to thiophene derivatives.

Furan-2,5-dicarboxylic Acid (Oxygen Analog)

Molecular Formula : C₆H₄O₅

Molecular Weight : 156.09 g/mol

Key Differences :

- Furan ring (oxygen-containing heterocycle) instead of thiophene, reducing aromaticity and chemical stability .

Research Findings : - Hydrogenated derivatives (e.g., tetrahydrofuran-2,5-dicarboxylic acid) are used in biodegradable polymers, but nitro-substituted analogs are rare .

- Less versatile in electronic applications compared to sulfur-containing thiophene derivatives.

Thiophene-3-acetic Acid (Functional Group Variant)

Molecular Formula : C₆H₆O₂S

Molecular Weight : 142.17 g/mol

Key Differences :

5-Norbornene-2,3-dicarboxylic Anhydride (Non-Aromatic Analog)

Molecular Formula : C₉H₈O₃

Molecular Weight : 164.16 g/mol

Key Differences :

- Non-aromatic bicyclic structure with an anhydride group, enabling ring-opening polymerization . Research Findings:

- Applications in epoxy resins and adhesives; unrelated to coordination chemistry due to lack of aromaticity .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₆H₃NO₆S | 217.13 | Thiophene, -NO₂, -COOH (×2) |

| Thiophene-2,5-dicarboxylic acid | C₆H₄O₄S | 172.16 | Thiophene, -COOH (×2) |

| 4-Nitro-thiophene-2-carboxylic acid | C₅H₃NO₄S | 173.15 | Thiophene, -NO₂, -COOH |

| 4-Nitropyridine-2,6-dicarboxylic acid | C₇H₄N₂O₆ | 212.12 | Pyridine, -NO₂, -COOH (×2) |

| Furan-2,5-dicarboxylic acid | C₆H₄O₅ | 156.09 | Furan, -COOH (×2) |

Biological Activity

3-Nitrothiophene-2,5-dicarboxylic acid (NTDCA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of NTDCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds containing thiophene rings exhibit antimicrobial properties. NTDCA, with its nitro and carboxylic acid functional groups, may enhance these properties. A study demonstrated that derivatives of thiophene-2,5-dicarboxylic acid showed significant antibacterial activity against various strains of bacteria, suggesting that NTDCA could also possess similar effects .

Anticancer Activity

In recent investigations, NTDCA has been evaluated for its anticancer potential. The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that NTDCA exhibited cytotoxicity in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that NTDCA may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest .

The biological activity of NTDCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : NTDCA may inhibit specific enzymes involved in cell signaling pathways critical for cancer progression.

- Reactive Oxygen Species (ROS) Generation : The presence of the nitro group may facilitate the generation of ROS, leading to oxidative stress in target cells.

- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiophene derivatives included NTDCA among other compounds. The results indicated that NTDCA had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, demonstrating promising antimicrobial activity .

Study 2: Anticancer Evaluation

In vitro studies assessed the cytotoxic effects of NTDCA on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound showed an IC50 value of 25 µM for MCF-7 cells and 30 µM for HT-29 cells after 48 hours of treatment. These findings suggest that NTDCA could be a lead compound for further development in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Characterization Data for this compound

Q. Table 2. Comparison of Ligand Properties in Coordination Chemistry

| Ligand | Basicity (pKa) | Thermal Stability (°C) | MOF Surface Area (m²/g) |

|---|---|---|---|

| Thiophene-2,5-dicarboxylic acid | 2.8, 4.1 | 220 | 450–600 |

| This compound | 1.9, 3.5 | 150 | 200–350 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.